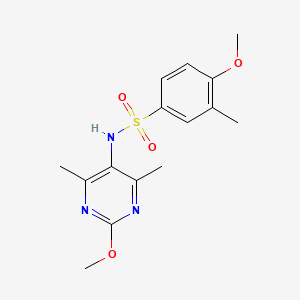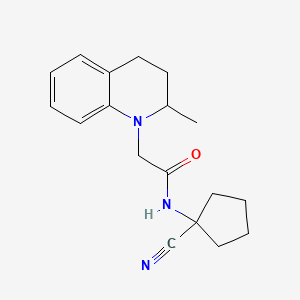
N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, commonly known as CX717, is a nootropic compound that has been studied for its potential cognitive-enhancing effects. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mécanisme D'action
CX717 works by enhancing the activity of AMPA receptors in the brain, which are involved in synaptic plasticity and learning and memory processes. It increases the response of these receptors to glutamate, the primary excitatory neurotransmitter in the brain, leading to improved synaptic transmission and neuronal communication.
Biochemical and Physiological Effects:
Studies have shown that CX717 can improve cognitive performance in both animal models and humans. It has been shown to enhance memory consolidation, attention, and learning in healthy individuals, as well as in individuals with cognitive impairments. It has also been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters involved in cognitive processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CX717 in lab experiments is its ability to enhance cognitive function in both healthy individuals and those with cognitive impairments. This makes it a useful tool for studying the neural mechanisms underlying cognitive processes. However, one limitation is that its effects may be dependent on the baseline cognitive abilities of the individual, making it difficult to generalize findings across different populations.
Orientations Futures
There are several potential future directions for research on CX717. One area of interest is its potential use in treating cognitive impairments associated with aging, such as mild cognitive impairment and age-related memory decline. Another area of interest is its potential use in combination with other cognitive-enhancing compounds, such as cholinergic agents or other ampakines. Additionally, further research is needed to fully understand the long-term effects of CX717 use and its potential for abuse or addiction.
Méthodes De Synthèse
CX717 can be synthesized through a multi-step process that involves the reaction of 2-methyl-3,4-dihydro-2H-quinolin-1-one with cyclopentanone, followed by reaction with cyanogen bromide and then acetic anhydride. The final product is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
CX717 has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has also been investigated for its potential to enhance cognitive function in healthy individuals, particularly in the areas of memory, attention, and learning.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-8-9-15-6-2-3-7-16(15)21(14)12-17(22)20-18(13-19)10-4-5-11-18/h2-3,6-7,14H,4-5,8-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRWPCWRZGASGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2976168.png)
![Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2976169.png)
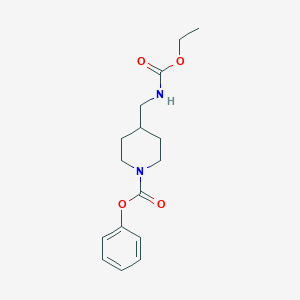
![1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride](/img/structure/B2976173.png)
![6-Cyclohexyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2976174.png)
![N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976175.png)
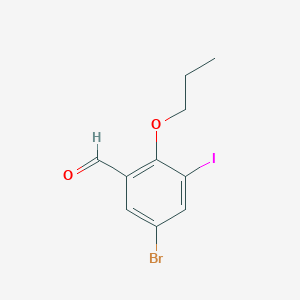
![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/no-structure.png)
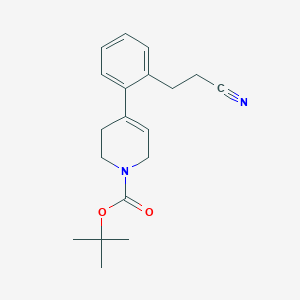
![ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2976180.png)

![N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea](/img/structure/B2976185.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2976188.png)
